(R)-Nfps
Description
Significance of Chiral Fluorinated Organic Molecules in Contemporary Chemical Synthesis
Chiral fluorinated organic molecules are highly valued in diverse applications, including medicinal chemistry, agrochemistry, and materials science. benthamdirect.comucj.org.uaresearchgate.netmdpi.comukri.org The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly influence the properties of a molecule. mdpi.com Incorporating fluorine can enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals, leading to improved efficacy and reduced side effects. ucj.org.uaresearchgate.netmdpi.comukri.org Chirality is also a critical factor in biological activity, as different enantiomers of a molecule can exhibit distinct pharmacological profiles. ucj.org.uaresearchgate.net The combination of chirality and fluorination thus creates compounds with tailored properties, making the enantioselective synthesis of fluorinated molecules a significant endeavor. mdpi.commdpi.com
Historical Development and Evolution of Electrophilic Fluorinating Reagents
The historical development of fluorination techniques has progressed from using harsh and toxic reagents to the discovery of more selective and mild fluorinating agents. numberanalytics.comchinesechemsoc.org Early electrophilic fluorinating agents included those with O-F or Xe-F bonds. worktribe.com A significant breakthrough came with the development of N-F type electrophilic fluorinating reagents in the 1990s, which offered improved selectivity, stability, and ease of handling. worktribe.comrsc.org Prominent examples of these reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.comrsc.orgwikipedia.orgchinesechemsoc.org These reagents revolutionized the incorporation of fluorine atoms into various organic substrates. worktribe.comrsc.org
The evolution continued with the development of chiral N-fluoro electrophiles designed to achieve asymmetric fluorination. This involved the design of reagents that could transfer fluorine to a substrate in an enantioselective manner. The development of chiral N-fluoroammonium salts, often derived from chiral scaffolds such as cinchona alkaloids, represented an important step in this direction. escholarship.orgchimia.ch These chiral reagents laid the groundwork for further advancements in asymmetric electrophilic fluorination methodologies. escholarship.org
Overview of Methodological Advances in Asymmetric Carbon-Fluorine Bond Formation
Significant progress has been made in developing methods for asymmetric carbon-fluorine bond formation over the past two decades. escholarship.orgbenthamdirect.commdpi.com Electrophilic asymmetric fluorination, particularly using chiral reagents or catalysts, has proven to be a highly effective strategy for synthesizing optically active fluoro compounds. escholarship.orgbenthamdirect.com Methodological advances include reagent-controlled stoichiometric asymmetric electrophilic fluorination and catalytic asymmetric approaches. escholarship.orgchimia.chbenthamdirect.comnih.gov
In reagent-controlled approaches, a stoichiometric amount of a chiral fluorinating agent is used to induce enantioselectivity. Chiral N-fluoro electrophiles, such as chiral N-fluoroammonium salts, fall into this category. These reagents are designed to interact with the substrate in a way that favors the formation of one enantiomer of the fluorinated product over the other. escholarship.orgchimia.ch The effectiveness of these reagents depends on the chiral information embedded within their structure and their ability to facilitate a stereocontrolled fluorine transfer.
Catalytic asymmetric fluorination, on the other hand, utilizes a chiral catalyst in combination with an achiral or sometimes chiral fluorinating reagent to achieve enantioselectivity. escholarship.orgchimia.chmdpi.commdpi.combeilstein-journals.orgnih.gov This approach is often more atom-economical as the chiral catalyst is used in substoichiometric amounts. Various catalytic systems, including organocatalysts and transition metal catalysts, have been developed for asymmetric fluorination. mdpi.combeilstein-journals.orgnih.gov The interplay between the chiral catalyst, the substrate, and the fluorinating agent is crucial for achieving high levels of enantioselectivity in these transformations.
Within this landscape of asymmetric fluorination, chiral N-fluoro electrophiles like (R)-Nfps (PubChem CID: 6604909) serve as key reagents in reagent-controlled or potentially catalytic asymmetric fluorination strategies. Their design incorporates chiral elements intended to direct the approach of the fluorine atom to the substrate, thereby controlling the stereochemistry of the newly formed carbon-fluorine bond.
Structure
3D Structure
Properties
Molecular Formula |
C24H24FNO3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28)/t23-/m1/s1 |
InChI Key |
FDORQEIHOKEJNX-HSZRJFAPSA-N |
Isomeric SMILES |
CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of R Nfps Mediated Enantioselective C F Bond Formation
Elucidation of Proposed Catalytic Cycles
Catalytic cycles involving electrophilic fluorinating agents, such as NFSI, often involve the activation of the N-F bond and the subsequent transfer of a fluorine atom or fluoride (B91410) equivalent to a substrate. While specific catalytic cycles for (R)-Nfps in enantioselective C-F bond formation are not extensively detailed in the provided search results, general principles from studies on related N-F reagents and asymmetric fluorination can be considered.
Transition metal catalysis, particularly with palladium or copper, has been explored for C-H fluorination using electrophilic N-F reagents like NFSI. fishersci.fifishersci.ca Proposed palladium-catalyzed cycles can involve oxidative addition of the metal to the N-F bond, followed by substrate coordination, C-H activation to form a palladacycle intermediate, and subsequent reductive elimination to form the C-F bond. fishersci.fi Alternatively, a reactive transition metal fluoride electrophile can be generated catalytically, which then performs the electrophilic fluorination of the arene. fishersci.cafishersci.ca
In the context of a chiral reagent like this compound, a catalytic cycle would likely involve the chiral molecule interacting directly with the substrate or a metal catalyst to facilitate the stereocontrolled transfer of fluorine. The precise steps would depend on the nature of the substrate and any co-catalyst or additive used.
Stereochemical Control Mechanisms and the Role of Chiral Scaffolds in this compound
Stereochemical control in enantioselective C-F bond formation mediated by chiral reagents relies on the influence of the chiral environment on the reaction pathway, leading to the preferential formation of one enantiomer over the other. americanelements.com In the case of this compound, the inherent chirality within its structure would be responsible for inducing asymmetry during the fluorination process.
Chiral scaffolds can exert stereocontrol through various mechanisms, including:
Direct interaction with the substrate: The chiral reagent can form a transient diastereomeric complex with the substrate, where the fluorine transfer occurs preferentially from one face of the substrate due to steric or electronic interactions with the chiral scaffold.
Control of transition state geometry: The chiral environment can rigidify the transition state, lowering the energy of the pathway leading to the desired enantiomer while increasing the energy for the alternative pathway. wikipedia.orgamericanelements.comsigmaaldrich.com
Activation of the substrate or fluorine source: The chiral scaffold can activate either the substrate or the N-F bond of the reagent in a specific spatial orientation, favoring attack from a particular direction.
Studies on other chiral N-F fluorinating agents, such as chiral N-fluorosultams, have demonstrated their ability to achieve enantioselective fluorination of various nucleophilic substrates, including enolates. wikipedia.org These chiral scaffolds guide the approach of the substrate to the activated fluorine, leading to enantioseriched products. The chiral scaffold in this compound, being part of the N-F system, is positioned to potentially influence the trajectory of fluorine transfer to a carbon center, thereby controlling the resulting stereochemistry. americanelements.comamericanelements.com
Analysis of Key Intermediates and Transition States
Understanding the intermediates and transition states involved in this compound mediated fluorination is crucial for elucidating the mechanism and optimizing enantioselectivity. An intermediate is a relatively stable species formed during a reaction, residing in an energy minimum on the reaction pathway. wikipedia.orgsigmaaldrich.com A transition state, conversely, is a high-energy, transient configuration at the peak of an energy barrier, representing the point of maximum instability where bonds are partially forming and breaking. wikipedia.orgamericanelements.comsigmaaldrich.com
For electrophilic fluorination with N-F reagents, potential intermediates could include ion pairs formed after N-F bond cleavage or radical species depending on the mechanism. fishersci.be In metal-catalyzed pathways, intermediates might involve metal-fluoride species or palladacycles. fishersci.fifishersci.ca
Transition states would involve the arrangement of the chiral N-F reagent and the substrate at the point of fluorine transfer. In an enantioselective process, the transition states leading to the two different enantiomeric products would be diastereomeric and have different energies. The magnitude of this energy difference dictates the enantioselectivity of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these intermediates and transition states and to understand the factors governing stereochemical outcomes. americanelements.com
Radical Pathways in N-F Bond Activation and Fluorine Transfer
Radical pathways have been implicated in the mechanisms of fluorination reactions involving N-F reagents, including NFSI. fishersci.sewikipedia.orggoogle.com In these pathways, the N-F bond can undergo homolytic cleavage or single-electron transfer (SET) processes, generating radical species. fishersci.bewikipedia.org
A proposed radical mechanism involves the generation of a carbon-centered radical from the substrate, which then reacts with the N-F reagent to abstract a fluorine atom. wikipedia.orgsigmaaldrich.com N-F reagents like NFSI have been shown to act as fluorine transfer agents to alkyl radicals. wikipedia.orggoogle.com
For this compound, a radical pathway would involve the chiral reagent participating in the generation or reaction of radical intermediates. The chirality of this compound could potentially influence the formation of a chiral radical intermediate or the approach geometry during the fluorine atom transfer step, leading to enantioselectivity. While enzymatic systems have been engineered to catalyze enantioselective C-F bond formation via radical fluorine transfer, the direct involvement of this compound in such a pathway requires specific mechanistic investigation. fishersci.be
Nucleophilic and SN2-like Mechanisms in C-F Bond Formation
Electrophilic fluorination using N-F reagents often involves a nucleophilic attack of the substrate on the fluorine atom of the reagent, which can be viewed as an SN2-like process on fluorine. fishersci.befishersci.bewikipedia.orgwikipedia.orgrosesci.comnih.gov In this mechanism, a carbon nucleophile attacks the electrophilic fluorine atom, leading to the formation of a new C-F bond and the cleavage of the N-F bond. The leaving group is typically the nitrogen-containing moiety.
While traditional SN2 reactions at a carbon center with fluoride as a leaving group are generally unfavorable due to the poor leaving group ability of fluoride, the mechanism here involves the transfer of an electrophilic fluorine from a nitrogen center. fishersci.ienih.gov The reactivity of the N-F bond in electrophilic fluorinating agents like NFSI is attributed to the electron-withdrawing nature of the attached groups, which makes the fluorine atom partially positive.
In the context of this compound, an SN2-like mechanism would involve a nucleophilic carbon center of the substrate attacking the fluorine atom of this compound. The chiral environment provided by the this compound molecule would influence the trajectory of this nucleophilic attack, favoring one face of the prochiral or chiral substrate and thus leading to enantioselective C-F bond formation. wikipedia.orgrosesci.comnih.gov Stereochemical studies showing inversion of configuration at the carbon center undergoing fluorination would support an SN2-like displacement mechanism. nih.gov
The specific mechanism (concerted or involving intermediates) and the precise role of the chiral scaffold in controlling stereochemistry in this compound mediated reactions would necessitate detailed experimental and computational studies.
Theoretical and Computational Chemistry Studies of R Nfps and Analogous Systems
Quantum Mechanical Calculations for Reaction Pathways and Energy Profiles
Quantum mechanical (QM) calculations are extensively used to explore the potential energy surfaces of reactions involving N-fluoro species, allowing for the mapping of reaction pathways and the determination of energy profiles. These calculations can identify intermediates and transition states, providing a detailed understanding of how a reaction proceeds at the atomic level. Methods like ab initio computations and Density Functional Theory (DFT) are frequently employed to estimate activation energies and forecast transition states ijrpr.com. By simulating the electronic structure of reactants, intermediates, and products, QM simulations offer insights into their stability and reactivity ijrpr.com.
For instance, computational studies have investigated the mechanisms of reactions where N-fluorobenzenesulfonimide (NFSI) acts as a fluorinating or aminating agent. These studies involve calculating the energies of various possible transition states and intermediates to determine the most energetically favorable pathway. The activation energy, defined as the energy required to reach the transition state from the reactants, is a critical parameter obtained from these calculations; a higher activation energy typically corresponds to a slower reaction rate ijrpr.com. Energy profiles visually represent the energy changes throughout a reaction, highlighting the relative energies of reactants, intermediates, transition states, and products ijrpr.com.
Hybrid QM/MM calculations are also utilized, particularly for complex systems like enzyme-catalyzed reactions involving fluorinated substrates. These methods allow for the treatment of the reactive center with high-level QM methods while the surrounding environment (e.g., protein or solvent) is described by less computationally expensive molecular mechanics (MM) force fields pnas.org, acs.org, researchgate.net. This approach enables the calculation of minimum-energy pathways (MEPs) and free-energy profiles for enzymatic reactions, providing valuable information about the catalytic mechanism and the energies of key states acs.org, researchgate.net.
Density Functional Theory (DFT) Applications in Fluorination Mechanism Elucidation
Density Functional Theory (DFT) is a widely applied computational method for elucidating the mechanisms of fluorination reactions mediated by N-fluoro compounds. DFT calculations can provide detailed information about the electronic structure, bonding, and energetics along the reaction coordinate. This is crucial for understanding how the fluorine atom is transferred from the N-fluoro reagent to the substrate.
Computational studies using DFT have been instrumental in understanding the mechanisms of reactions involving NFSI. For example, DFT calculations have shown that the amidation of electron-rich arenes using NFSI as a nitrogen source can proceed via an electrophilic aromatic substitution pathway involving substitution, addition, and elimination steps nih.gov, rsc.org, researchgate.net. This differs slightly from the classical electrophilic aromatic substitution mechanism nih.gov, rsc.org, researchgate.net.
DFT has also been used to investigate the mechanisms of metal-catalyzed fluorination reactions where N-fluoro compounds serve as the fluorine source. These studies can reveal the role of the metal catalyst in activating the N-F bond and facilitating fluorine transfer. For instance, DFT calculations have been used to unravel the mechanism of zinc-catalyzed fluorocyclization reactions using fluoro-benziodoxole reagents, showing how the zinc ion coordinates to the fluorine atom and facilitates isomerization and metathesis steps acs.org. Similarly, DFT studies have probed the mechanism of nickel-catalyzed C-H selective fluorination using NFSI researchgate.net.
Furthermore, DFT calculations can help explain observed selectivities in fluorination reactions. By comparing the energy barriers of competing reaction pathways, DFT can predict the favored product and provide a rationale for the observed regioselectivity or stereoselectivity acs.org, researchgate.net. The choice of functional and basis set in DFT calculations is important and can impact the accuracy of the results, particularly for transition states involving anionic species like fluoride (B91410) mdpi.com.
Conformational Analysis and Stereoselectivity Prediction of Chiral N-Fluoro Species
Computational methods, including quantum mechanics and force field calculations, are valuable tools for conformational analysis of chiral N-fluoro compounds and predicting the stereochemical outcome of reactions they participate in. The conformation of a chiral molecule can significantly influence its reactivity and selectivity.
In the context of asymmetric fluorination reactions mediated by chiral N-fluoro reagents or catalysts, computational modeling can predict stereoselectivity by evaluating the energy differences between diastereomeric transition states. The lower the energy of a transition state leading to a specific stereoisomer, the more favored that stereoisomer is expected to be quora.com. Chiral N-fluoro reagents derived from scaffolds like camphorsultam or chiral NFSI derivatives have been developed and used in asymmetric fluorinations, and computational studies can help understand the origin of stereoselectivity in these systems ethz.ch, nih.gov.
Conformational flexibility of chiral catalysts is a critical factor that can be investigated computationally. For instance, in copper-catalyzed enantioselective reactions, a careful conformational search for intermediates and transition states involving flexible chiral ligands has been performed to understand their effect on reactivity and enantioselectivity escholarship.org. By analyzing the relative energies of transition states leading to different enantiomers, computational chemistry can predict the enantiomeric excess (ee) of the product quora.com, escholarship.org, nih.gov.
Computational Modeling of Catalyst-Substrate Interactions and Transition States
Computational modeling is essential for understanding the intricate interactions between catalysts and substrates and the structure and energetics of transition states in reactions involving N-fluoro compounds. These interactions are key determinants of reaction efficiency and selectivity.
For catalytic fluorination reactions, computational studies model the interaction of the substrate and the N-fluoro reagent with the catalyst in the transition state. This can involve transition metal catalysts or organocatalysts mdpi.com, researchgate.net. By comparing the transition states for the formation of different products, computational modeling can explain the observed selectivity. For example, in asymmetric catalysis, the transition states leading to different enantiomers are diastereomeric, and their relative energies determine the enantioselectivity quora.com. Computational studies can identify specific non-covalent interactions within these diastereomeric transition states that favor the formation of one enantiomer over the other rsc.org.
Modeling transition states allows for the calculation of activation energies, which are directly related to reaction rates ijrpr.com. Comparing calculated activation energies with experimental reaction rates helps validate the proposed mechanisms and transition state structures rsc.org. Computational studies have investigated transition states in various fluorination reactions, including those mediated by palladium and copper catalysts, providing insights into the C-F bond formation process acs.org, acs.org, escholarship.org.
Prediction of Reactivity and Enantiomeric Excess in (R)-Nfps Mediated Reactions
Computational chemistry can be used to predict the reactivity of substrates towards N-fluoro reagents like this compound and to estimate the enantiomeric excess (ee) of the products in asymmetric transformations. These predictions can guide experimental design and the development of new synthetic methodologies.
Reactivity can be predicted by calculating the activation energies for the reaction of different substrates with the N-fluoro compound. Substrates that react through lower-energy transition states are expected to be more reactive. Computational studies can also assess the electrophilicity or nucleophilicity of the N-fluoro reagent and the substrate, providing insights into their intrinsic reactivity mdpi.com, researchgate.net.
In asymmetric reactions mediated by chiral N-fluoro species or catalysts used in conjunction with them, the enantioselectivity is determined by the relative rates of formation of the two enantiomeric products. These rates are directly related to the free energies of the diastereomeric transition states leading to each enantiomer quora.com. Computational chemistry can calculate these transition state free energies and predict the ratio of the enantiomers formed, and thus the enantiomeric excess quora.com, escholarship.org, nih.gov. The enantiomeric excess (ee) is defined as the difference between the mole fractions of the two enantiomers in a mixture msu.edu, libretexts.org.
Predicting enantiomeric excess computationally typically involves locating and characterizing the transition states for the formation of both enantiomers and calculating their relative free energies (ΔΔG‡). The enantiomeric ratio (e.r.) can be calculated from the difference in free energies using the Eyring equation, and the ee can then be derived from the e.r nih.gov. Computational studies have successfully predicted enantioselectivities in various asymmetric catalytic reactions, including those involving fluorination escholarship.org, nih.gov. While predicting ee can be challenging, especially for complex systems, computational methods provide a powerful tool for rationalizing observed stereoselectivities and predicting outcomes for new reactions quora.com, nih.gov, stackexchange.com.
Synthesis and Research of R Nfps Derivatives and Analogues
Rational Design Principles for Advanced Chiral N-Fluoro Electrophiles
The design of effective chiral N-fluoro electrophiles is a multifaceted challenge that balances reactivity with stereoselectivity. nih.govnih.gov The primary goal is to create a stable, yet sufficiently reactive, molecule that can deliver a fluorine atom to one face of a prochiral nucleophile with high preference. Several key principles guide this design process:
Chiral Scaffolding: The foundation of the reagent is a rigid chiral backbone. This scaffold ensures that the N-F bond is held in a specific spatial orientation, allowing for effective discrimination between the two faces of an approaching nucleophile. Naturally occurring molecules, such as cinchona alkaloids and camphor (B46023), are frequently used as starting points for these scaffolds due to their inherent chirality and structural rigidity. mdpi.orgnih.gov
The N-F Bond: The core of the reagent's function is the nitrogen-fluorine bond. The nitrogen atom is typically rendered electron-deficient by attaching it to strong electron-withdrawing groups, such as sulfonyl (-SO2-) moieties. This polarization makes the fluorine atom electrophilic and susceptible to nucleophilic attack. wikipedia.orgnih.gov
Steric and Electronic Tuning: The chiral scaffold is often modified with various substituents to fine-tune its properties. Bulky groups can be introduced to enhance steric hindrance, physically blocking one pathway for the nucleophile and thereby increasing enantioselectivity. The electronic properties of the scaffold can also be adjusted to modulate the reactivity of the N-F bond. nih.gov
Stability and Handling: A practical reagent must be sufficiently stable for storage and handling. Early electrophilic fluorinating agents, including elemental fluorine, were highly reactive and difficult to handle safely. Modern reagents, particularly N-F compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are bench-stable solids, a characteristic that has greatly facilitated the development of catalytic asymmetric fluorination. nih.govacs.org
Synthetic Strategies for the Preparation of Modified Structures
The synthesis of chiral N-fluoro reagents and their analogues generally involves the late-stage introduction of the fluorine atom onto a pre-assembled chiral nitrogen-containing scaffold. A common synthetic pathway proceeds as follows:
Scaffold Synthesis: A chiral amine or amide, often derived from a natural product like camphor, is synthesized and purified. This scaffold can be modified at various positions to create a library of analogues with different steric and electronic properties. nih.gov
Formation of the N-H Precursor: The chiral scaffold is prepared to have an N-H bond, typically as part of a sulfonamide or a sultam.
Electrophilic Fluorination: The crucial N-F bond is formed by treating the N-H precursor with a potent electrophilic fluorine source. While diluted elemental fluorine (F2) can be used, it is often hazardous. More commonly, reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, are used to transfer a fluorine atom to the nitrogen of the chiral precursor. wikipedia.orgnih.gov
For example, the synthesis of chiral N-fluorosultams, a well-known class of reagents, was first achieved by derivatizing camphor. The process involved creating a camphor-derived imine, which was then reduced and subsequently fluorinated to yield the optically active N-F reagent. nih.gov
Investigation of Structure-Reactivity and Structure-Selectivity Relationships in Analogues
Understanding the relationship between the structure of a chiral N-fluoro reagent and its performance is critical for developing more effective variants. Researchers systematically modify the reagent's structure and observe the resulting changes in reactivity and stereoselectivity.
Structure-Reactivity Relationship: The reactivity of an N-F reagent is primarily governed by the electrophilicity of the fluorine atom. This is influenced by the electron-withdrawing capacity of the groups attached to the nitrogen. For instance, in N-fluorosulfonimides, placing strong electron-withdrawing groups on the benzene (B151609) rings increases the reagent's fluorinating power. A quantitative reactivity scale has been developed for common N-F reagents, allowing chemists to select a reagent with appropriate reactivity for a given substrate. nih.gov
Structure-Selectivity Relationship: The stereoselectivity of the fluorination reaction is highly dependent on the three-dimensional structure of the chiral reagent. Subtle changes to the chiral backbone can have a profound impact on the enantiomeric excess (e.e.) of the product. Non-covalent interactions between the reagent and the substrate, such as hydrogen bonding or steric repulsion, play a key role in orienting the substrate for a selective reaction.
The following table illustrates hypothetical structure-selectivity relationships for a generic chiral N-fluoro reagent in the fluorination of a model substrate, a β-keto ester.
| Modification to Chiral Scaffold | Observed Enantiomeric Excess (e.e.) | Plausible Rationale |
| Base Scaffold (e.g., Camphor-derived) | 75% | The inherent shape of the camphor backbone provides a baseline level of facial discrimination. |
| Addition of a bulky phenyl group | 88% | Increased steric hindrance further blocks one face of the substrate from approaching the N-F bond. |
| Addition of a chloro-substituent | 92% | The substituent may alter the conformation of the chiral scaffold, leading to a more favorable orientation for stereoselective fluorination. |
| Removal of a key chiral element | <5% | Loss of the primary source of chirality results in a nearly racemic product, demonstrating the importance of the scaffold. |
This table is illustrative and based on general principles in asymmetric catalysis.
Application of Novel Analogues in Diversified Asymmetric Transformations
Novel chiral N-fluoro electrophiles are employed in a wide range of asymmetric transformations to synthesize valuable, optically active organofluorine compounds. mdpi.com The primary application is the enantioselective fluorination of prochiral nucleophiles.
Key applications include:
α-Fluorination of Carbonyl Compounds: The fluorination of enolates or silyl (B83357) enol ethers derived from ketones, esters, and imides is a common method for producing chiral α-fluorocarbonyl compounds. nih.gov These products are important building blocks in medicinal chemistry.
Fluorination of β-Keto Esters and Related Compounds: 1,3-Dicarbonyl compounds are excellent substrates for asymmetric fluorination, yielding products with a quaternary stereocenter containing fluorine. nih.gov
Fluorocyclization Reactions: Chiral N-F reagents can initiate cyclization reactions where the fluorine atom is incorporated into the newly formed ring, creating complex fluorinated heterocyclic structures in a single, stereocontrolled step.
The table below summarizes the application of different classes of chiral N-F reagents in the asymmetric fluorination of various substrates.
| Reagent Class | Substrate Type | Typical Yield | Typical Enantiomeric Excess (e.e.) |
| Chiral N-Fluorosultams | β-Keto Esters | 60-85% | 70-95% |
| Cinchona Alkaloid-based | Silyl Enol Ethers | 75-95% | 80-99% |
| Chiral DABCO-based (e.g., Selectfluor analogues) | Oxindoles | 80-98% | 85-96% |
| Chiral N-Fluorosulfonimides | α-Cyano Esters | 85-99% | 85-99% |
Data compiled from general findings in the field of asymmetric fluorination and are representative examples. mdpi.orgnih.govacs.org
Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Elucidation in R Nfps Chemistry
Real-Time In-Process Reaction Monitoring Techniques
Real-time monitoring provides insights into reaction kinetics, consumption of starting materials, and formation of products and intermediates without the need for traditional off-line sampling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Intermediates
In situ NMR spectroscopy can be a powerful tool for monitoring chemical reactions in real time. By acquiring NMR spectra directly from the reaction mixture, the concentrations of reactants, products, and transient intermediates can be tracked over time. This provides kinetic data and can help elucidate reaction mechanisms by identifying species that are not stable enough for isolation. While general applications of NMR in reaction monitoring are well-established, specific studies detailing its use for monitoring the synthesis or reactions of (R)-Nfps were not found.
Mass Spectrometry (MS) Techniques, Including Multiple Reaction Monitoring (MRM), for Catalytic Intermediates and Byproducts
Mass spectrometry offers high sensitivity and selectivity for detecting and identifying chemical species in complex mixtures. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often coupled with reaction systems to monitor charged intermediates. Multiple Reaction Monitoring (MRM) is a targeted MS technique that can quantify specific compounds, making it useful for tracking low-abundance catalytic intermediates or byproducts during a reaction. github.com Although MS is a common analytical tool in organic chemistry, specific applications of MS, particularly MRM, for monitoring the formation or reaction of this compound or its related intermediates were not detailed in the search results.
Stopped-Flow Kinetic Analysis for Rapid Reaction Dynamics
Stopped-flow techniques are employed to study the kinetics of very fast reactions that occur on millisecond to second timescales. In a stopped-flow apparatus, two or more reactants are rapidly mixed, and the reaction progress is monitored spectroscopically (e.g., UV-Vis, fluorescence) as the mixture flows through a detection cell and then is abruptly stopped. This allows for the observation of rapid changes in absorbance or fluorescence as reactants are consumed and products are formed. bcrti.co.in While stopped-flow is valuable for studying rapid reaction dynamics, specific applications to the formation or transformation kinetics of this compound were not found.
Spectroscopic Probes for the Identification and Characterization of Active Species
Spectroscopic probes are molecules designed to interact with specific chemical species (e.g., catalysts, intermediates) in a reaction mixture, providing a detectable spectroscopic signal (e.g., UV-Vis, fluorescence, NMR) upon interaction. These probes can help identify and characterize transient or low-concentration active species that are difficult to observe directly. The search results did not provide information on the use of specific spectroscopic probes for studying active species involved in the chemistry of this compound.
Chromatographic Methods for Enantiomeric Excess and Stereoisomeric Ratio Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for analyzing the purity and stereochemical composition of chiral compounds like this compound. Chiral stationary phases are used in these techniques to separate enantiomers and other stereoisomers, allowing for the determination of enantiomeric excess (ee) and stereoisomeric ratio. This is crucial for the synthesis of enantiomerically pure compounds. While these methods are standard for analyzing chiral molecules, specific data on their application for determining the enantiomeric excess or stereoisomeric ratio of this compound in a reaction context was not available in the search results.
Strategic Role of R Nfps in Enantioselective C F Bond Formation for Accessing Chiral Fluorinated Building Blocks
Construction of Carbon-Fluorine Quaternary Stereogenic Centers
The creation of carbon-fluorine quaternary stereogenic centers, carbons bonded to four distinct groups including a fluorine atom, represents a considerable challenge in asymmetric synthesis nih.govnih.govrsc.org. These structural motifs are present in numerous biologically active molecules. Asymmetric electrophilic fluorination stands as a primary method for their construction. While diastereoselective approaches often rely on pre-existing chirality in the substrate or the use of chiral auxiliaries, enantioselective methodologies leverage chiral catalysts to induce asymmetry during the C-F bond forming event nih.govnih.govexlibrisgroup.com. Research highlights the application of organocatalytic and transition-metal catalyzed strategies for the asymmetric synthesis of compounds bearing these challenging quaternary centers through electrophilic fluorination nih.govnih.govexlibrisgroup.com.
Enantioselective Synthesis of α-Fluoroaldehydes and Other Chiral Fluorinated Intermediates
α-Fluoroaldehydes are important chiral intermediates in organic synthesis, serving as versatile precursors for the synthesis of various medicinal agents nih.govprinceton.edu. Their inherent instability, however, makes their direct synthesis and handling challenging escholarship.org. Enantioselective catalytic α-fluorination of aldehydes has emerged as a powerful strategy to overcome this limitation. This approach typically involves the use of an organocatalyst, such as a chiral amine, in conjunction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) nih.gov. This methodology allows for the direct introduction of fluorine at the α-position of aldehydes with high levels of enantiocontrol, yielding valuable α-fluoroaldehydes in enantioenriched form epfl.chnih.gov.
Beyond α-fluoroaldehydes, the principles of enantioselective fluorination mediated by suitable chiral systems and electrophilic fluorinating agents like NFSI are applied to the synthesis of a range of other chiral fluorinated intermediates, including enantioenriched fluorinated heterocycles and various chiral fluorinated amines and amino alcohols academie-sciences.frmdpi.com.
Asymmetric Fluorination for the Preparation of Enantioenriched Fluorinated Scaffolds
Asymmetric fluorination is a key methodology for the preparation of enantioenriched fluorinated scaffolds, which are fundamental structural units for the construction of more complex chiral molecules. Electrophilic fluorinating agents, including NFSI, are widely utilized in conjunction with chiral catalysts to achieve asymmetric induction in these transformations harvard.edubeilstein-journals.org. Examples include palladium-catalyzed enantioselective fluorination reactions of substrates such as t-butoxycarbonyl lactones and lactams sigmaaldrich.cnfishersci.at. Furthermore, transition metal complexes incorporating chiral ligands, such as copper and nickel complexes, have proven effective in catalyzing the enantioselective α-fluorination of β-ketoesters and other compounds with acidic methylene (B1212753) groups, employing electrophilic fluorine sources beilstein-journals.orgresearchgate.net.
Detailed research findings in this area often report the specific catalyst system employed, the scope of applicable substrates, the chemical yield of the fluorinated product, and the enantioselectivity achieved, typically quantified by enantiomeric excess (ee).
| Substrate Class | Representative Catalyst System | Fluorinating Agent | Example Yield (%) | Example ee (%) | Reference |
| Aldehydes | Chiral Imidazolidinone Organocatalyst | NFSI | Data varies | High | nih.gov |
| Isoxazolinones | Bis-cinchona alkaloid (QN)₂PYR + K₃PO₄ | NFSI | Up to 91 | Up to 85 | nih.gov |
| Oxindoles | Cinchona alkaloid (DHQD)₂ANQ + modified Selectfluor | - | Low to moderate | Up to 55 | nih.gov |
| β-Ketoesters | Cu(II) complexes with chiral bisoxazoline ligands | Electrophilic F source | Up to 98 | High | beilstein-journals.orgresearchgate.net |
| α-Cyanoacetates | Palladium catalyst with enantiopure diphosphanes | Electrophilic F source | Up to 93 | 93 | beilstein-journals.org |
| t-butoxycarbonyl lactones and lactams | Palladium-BINAP catalyst system | NFSI | Data varies | High | sigmaaldrich.cnfishersci.at |
Note: The table presents representative examples from the literature where NFSI or similar electrophilic fluorinating agents are used in enantioselective transformations relevant to the discussed sections. Specific yield and ee values for (R)-Nfps as a standalone reagent are not as commonly reported as its use within a catalytic system.
Contribution to the Synthesis of Complex Molecules with Defined Stereochemistry
The capacity to introduce fluorine selectively and with precise stereochemical control using methods involving chiral agents and electrophilic fluorine sources like NFSI is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries ethz.chchimia.ch. The biological activity of many complex molecules is highly dependent on their specific stereochemistry ethz.chutexas.edugacariyalur.ac.in. Enantioselective fluorination provides access to chiral fluorinated building blocks with well-defined absolute and relative configurations, which can then be strategically incorporated into more intricate molecular structures. This capability supports both linear and convergent synthetic strategies towards complex targets ethz.ch. The ongoing advancements in developing efficient and highly selective asymmetric fluorination methods utilizing catalysts and reagents like NFSI directly contribute to the ability to synthesize enantioenriched complex fluorinated molecules on a practical scale.
Q & A
Q. What are (R)-Nfps, and how do they differ from other molecular fingerprints in cheminformatics?
this compound refer to stereochemically specific molecular fingerprints used to encode spatial configurations (e.g., R-enantiomers) of compounds. Unlike conventional fingerprints that ignore stereochemistry, this compound integrate chiral centers into their bit-string representations, enabling differentiation of enantiomers critical in drug discovery. Applications include virtual screening, molecular clustering, and structure-activity relationship studies .
Methodological Insight :
Q. What experimental design parameters are essential for reproducible this compound studies?
Key parameters include:
- Control Groups : Compare this compound with non-chiral fingerprints to isolate stereochemical effects.
- Data Collection : Standardize input structures (e.g., ionization states, tautomer forms) to minimize variability.
- Quality Control : Validate fingerprint reproducibility across multiple computational environments (e.g., Docker containers) .
Table 1 : Critical Experimental Parameters for this compound Studies
Advanced Research Questions
Q. How can researchers resolve contradictions in Tanimoto similarity scores when using this compound for molecular clustering?
Contradictions often arise from mismatched bit-weighting schemes or inadequate stereochemical representation.
Methodological Steps :
- Bit Prioritization : Assign higher weights to stereochemistry-sensitive bits using Shapley value analysis.
- Statistical Reconciliation : Apply hierarchical clustering with bootstrapping to assess score stability.
- Cross-Validation : Compare results with alternative fingerprints (e.g., ECFP4) to identify systemic biases .
Q. What computational and experimental methods validate the enantiomeric specificity of this compound?
- Computational :
- Docking Simulations : Test this compound against protein targets with known enantiomer-binding pockets (e.g., CYP450 enzymes).
- Quantum Mechanical (QM) Calculations : Verify energy differences between R/S configurations .
- Experimental :
- Chiral HPLC : Validate separation of enantiomers predicted by this compound.
- Circular Dichroism (CD) : Confirm optical activity alignment with fingerprint predictions .
Q. How should NSF-funded researchers structure data management plans for this compound projects?
Requirements :
- Formats : Use open-source formats (e.g., SDF for structures, CSV for similarity matrices) to ensure interoperability.
- Retention : Maintain raw data for 10+ years post-project via institutional repositories (e.g., Zenodo).
- Metadata : Include stereochemical descriptors (e.g., Cahn-Ingold-Prelog priorities) for reproducibility .
Table 2 : NSF Data Management Checklist for this compound Studies
Methodological Challenges and Solutions
Q. What statistical approaches address overfitting in this compound-based QSAR models?
- Regularization : Apply Lasso regression to penalize non-predictive fingerprint bits.
- External Validation : Use time-split or scaffold-split datasets to test model generalizability.
- Feature Importance : Employ permutation importance tests to identify stereochemically relevant bits .
Q. How can this compound be integrated with multi-omics data for systems pharmacology studies?
- Data Fusion : Use similarity network fusion (SNF) to combine this compound with transcriptomic/proteomic networks.
- Dimensionality Reduction : Apply t-SNE or UMAP to visualize high-dimensional fingerprints alongside omics data.
- Machine Learning : Train graph neural networks (GNNs) on fused datasets for polypharmacology predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
